6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis-
Description
The compound 6H-Benzofuro[3,2-c][1]benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis- (CAS: 152490-58-9) is a benzofurobenzopyran derivative characterized by:
- Cis stereochemistry at the 6a and 11a positions.
- A methoxy group at position 2.
- A 2-methylpropoxy (isobutoxy) substituent at position 9.
- A hydroxyl group at position 6.
Its molecular formula is C₁₉H₂₂O₅, with a molecular weight of 330.37 g/mol .
This scaffold is part of the pterocarpan family, known for roles in plant defense and pharmacological activities such as antifungal, anticancer, and anti-inflammatory effects .
Properties
CAS No. |
152490-58-9 |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(6aS,11aS)-3-methoxy-9-(2-methylpropoxy)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-8-ol |
InChI |
InChI=1S/C20H22O5/c1-11(2)9-23-19-8-18-14(7-16(19)21)15-10-24-17-6-12(22-3)4-5-13(17)20(15)25-18/h4-8,11,15,20-21H,9-10H2,1-3H3/t15-,20-/m1/s1 |
InChI Key |
JGUCMKGSUDQQQC-FOIQADDNSA-N |
Isomeric SMILES |
CC(C)COC1=C(C=C2[C@H]3COC4=C([C@H]3OC2=C1)C=CC(=C4)OC)O |
Canonical SMILES |
CC(C)COC1=C(C=C2C3COC4=C(C3OC2=C1)C=CC(=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzopyran precursors, followed by their fusion under specific reaction conditions. Common reagents used in the synthesis include methoxy and methylpropoxy derivatives, which are introduced through substitution reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
General Reactivity Profile
This compound exhibits reactivity typical of benzofurochromenes, influenced by its methoxy, hydroxyl, and isobutoxy substituents. Key reactive sites include:
-
Phenolic hydroxyl group at position 8 (prone to oxidation or substitution).
-
Methoxy group at position 3 (susceptible to demethylation).
-
Benzofurochromene core (participates in cycloadditions or electrophilic aromatic substitutions).
O-Demethylation
The methoxy group undergoes demethylation under acidic or enzymatic conditions, yielding a diol derivative.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acid hydrolysis | HCl (6M), reflux, 12 hrs | 3-Hydroxy-9-(2-methylpropoxy)-6H-benzofuro[3,2-c]benzopyran-8-ol | ~65% |
| Enzymatic | Cytochrome P450 isoforms | Same as above, with regioselectivity | Variable |
Epoxidation
The fused benzofuran ring undergoes epoxidation at the double bond in the dihydrofuran moiety.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 2 hrs | Epoxide derivative (cis-configuration retained) | Intermediate for drug design |
Nucleophilic Substitution
The isobutoxy group (9-position) can be replaced by stronger nucleophiles:
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| NH₃ (aqueous) | 120°C, 24 hrs, sealed tube | 9-Amino-3-methoxy-6H-benzofurochromen-8-ol | Low yield (~30%) |
| Thiophenol | K₂CO₃, DMF, 80°C, 8 hrs | 9-Phenylthioether derivative | Improved regioselectivity |
Oxidation Reactions
The phenolic hydroxyl group oxidizes to a quinone under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Mechanism |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4 hrs | 8-Oxo-6H-benzofuro[3,2-c]benzopyran-3-methoxy-9-(2-methylpropoxy) | Radical-mediated oxidation |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the benzofuran moiety:
| Conditions | Product | Outcome |
|---|---|---|
| UV (254 nm), 6 hrs | Dimerized product via furan ring crosslinking | Reduced solubility, altered bioactivity |
Biological Interactions
While not a traditional "reaction," its interaction with biological systems involves:
-
Enzyme inhibition : Competes with estrogen receptors due to structural similarity to coumestans .
-
Metabolic pathways : Glucuronidation at the 8-OH group (major metabolic pathway in hepatic microsomes).
Mechanistic Insights
-
Steric effects : The cis-configuration and bulky 2-methylpropoxy group hinder reactions at the 9-position.
-
Electronic effects : Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution.
Scientific Research Applications
Biological Activities
Research indicates that 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol exhibits several significant biological activities:
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. Studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
| Microorganism | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 12 | Chloramphenicol (12) |
| E. coli | 11 | Chloramphenicol (15) |
| Candida albicans | 14 | Sertaconazole (12) |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, showing potential in modulating inflammatory pathways. It may influence the expression of cytokines and other mediators involved in inflammation.
Antioxidant Activity
Research suggests that it possesses antioxidant properties, which could be beneficial in protecting cells from oxidative stress and related diseases.
Synthesis and Evaluation of Benzopyran Derivatives
A study synthesized various benzopyran derivatives, including the target compound, and evaluated their biological activities. Results indicated that compounds with similar structures exhibited varying degrees of antibacterial and antifungal activity.
Antimicrobial Evaluation
In a comparative study involving several benzopyran derivatives, 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol showed superior activity against certain bacterial strains compared to traditional antibiotics.
Potential Applications
Given its diverse biological activities, this compound has potential applications in various fields:
- Pharmaceuticals : Due to its antimicrobial, anti-inflammatory, and antioxidant properties, it may serve as a lead compound for drug development targeting infections or inflammatory diseases.
- Agriculture : Its antimicrobial properties could be explored for developing natural pesticides or fungicides.
- Cosmetics : The antioxidant activity suggests potential use in skincare formulations aimed at reducing oxidative damage.
Mechanism of Action
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variation at Position 9
The 2-methylpropoxy group at position 9 distinguishes the target compound from analogs. Key comparisons include:
Key Observations :
Stereochemical and Positional Isomerism
The cis configuration (6aR,11aR) is critical for bioactivity. Comparisons include:
Key Observations :
- The hydroxyl group at position 8 in the target compound may confer unique interactions with enzymatic targets compared to position 3 in Medicarpin .
- Racemic mixtures (e.g., Sophorapterocarpan A) often show reduced activity compared to enantiopure cis isomers, highlighting the importance of stereochemistry .
Functional Group Modifications
Variations in prenyl or cyclohexylmethoxy groups further diversify this chemical class:
Key Observations :
- Prenylated derivatives (e.g., Licoagrocarpin) exhibit stronger cytotoxic effects, likely due to improved target binding via hydrophobic interactions .
Biological Activity
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis-, is a complex organic compound belonging to the class of benzofuran derivatives. Its unique bicyclic structure combines elements of benzofuran and benzopyran, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈O₃, with a molecular weight of approximately 290.34 g/mol. The presence of methoxy and propoxy substituents enhances its chemical diversity and potential biological activity. The structural features are significant for its interaction with various biological targets.
Biological Activities
Research indicates that 6H-Benzofuro(3,2-c)(1)benzopyran derivatives exhibit a range of biological activities:
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like Ampicillin.
- Antioxidant Activity : The compound's antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
The biological mechanisms underlying the activities of 6H-Benzofuro(3,2-c)(1)benzopyran involve interactions with specific cellular targets:
- Cell Proliferation and Apoptosis : Studies indicate that the compound can influence cell signaling pathways related to cell proliferation and apoptosis. It may interact with receptors or enzymes that regulate these processes.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, contributing to its therapeutic potential.
Comparative Analysis
The uniqueness of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol can be highlighted through a comparative analysis with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6H-Benzofuro(3,2-c)(1)benzopyran | Lacks methoxy groups | Basic structure without additional substituents |
| 4-Hydroxycoumarin | Contains a coumarin backbone | Known for anticoagulant properties |
| Flavonoids | Polyphenolic structure | Exhibits antioxidant activities |
This table illustrates how the specific configuration and substituents of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol impart distinct chemical and biological properties not found in other similar compounds.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted on various derivatives revealed that modifications on the phenyl ring significantly influenced antimicrobial activity. Compounds with electron-donating groups exhibited enhanced antifungal activities compared to those with electron-withdrawing groups .
- Antioxidant Evaluation : In vitro assays demonstrated that 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol effectively reduced oxidative stress markers in human cell lines, suggesting its potential as an antioxidant agent.
- Anti-inflammatory Research : Experimental models showed that the compound could significantly reduce inflammation markers in animal studies, indicating its therapeutic potential in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What experimental techniques are critical for confirming the structural identity and stereochemistry of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign proton and carbon environments, focusing on methoxy (δ ~3.3–3.8 ppm) and benzofuran aromatic protons (δ ~6.5–7.5 ppm). The cis stereochemistry at 6a and 11a positions can be confirmed via NOESY correlations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHO) by matching the observed [M+H] peak (theoretical: 301.2143) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction if crystalline derivatives are accessible .
Q. How can researchers optimize synthetic routes for this compound?
- Methodology :
- Base-Catalyzed Etherification : Use NaH in THF to deprotonate phenolic hydroxyl groups, followed by alkylation with 2-methylpropoxy reagents (e.g., isobutyl bromide) under anhydrous conditions .
- Protection/Deprotection Strategies : Protect sensitive hydroxyl groups with benzyl ethers (BnCl, KCO) to prevent side reactions during methoxy group introduction .
- Monitoring Reaction Progress : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and isolate products via column chromatography (silica, gradient elution) .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodology :
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient) to separate polar benzofuran derivatives .
- Crystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to obtain pure crystals for structural validation .
Advanced Research Questions
Q. How can enantiomeric purity of the cis-configured compound be ensured during synthesis?
- Methodology :
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases to resolve enantiomers .
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during key cyclization steps to enforce stereocontrol .
Q. What strategies address contradictory spectral data during structural characterization?
- Methodology :
- Dynamic NMR Analysis : Investigate temperature-dependent splitting of signals to identify conformational flexibility in the benzofuran ring .
- Isotopic Labeling : Synthesize -labeled analogs to clarify ambiguous carbon assignments in crowded regions of the -NMR spectrum .
Q. How can researchers design experiments to study substituent effects on the compound’s reactivity?
- Methodology :
- Modular Synthesis : Replace the 2-methylpropoxy group with alternative alkoxy groups (e.g., ethoxy, allyloxy) and compare reaction kinetics .
- DFT Calculations : Model electronic effects of substituents on the benzofuran core’s HOMO/LUMO energies to predict regioselectivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
